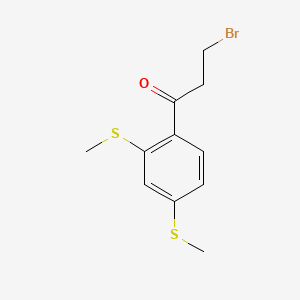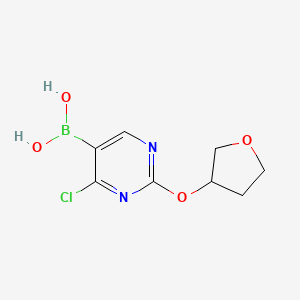
N-(2,4-dinitrophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dinitrophenyl)methanesulfonamide: is an organic compound characterized by the presence of a dinitrophenyl group attached to a methanesulfonamide moiety. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)methanesulfonamide typically involves the reaction of 2,4-dinitrophenylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,4-dinitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonamide moiety.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Reduction: The reduction of nitro groups yields corresponding amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4-dinitrophenyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibition and protein interactions
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of N-(2,4-dinitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparación Con Compuestos Similares
- N-(2,4-dinitrophenyl)sulfonamide
- N-(2,4-dinitrophenyl)benzenesulfonamide
- N-(2,4-dinitrophenyl)ethanesulfonamide
Comparison: N-(2,4-dinitrophenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to other similar compounds. The methanesulfonamide moiety enhances its solubility and reactivity, making it more versatile in various chemical and biological applications .
Propiedades
Número CAS |
52960-15-3 |
|---|---|
Fórmula molecular |
C7H7N3O6S |
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 |
Clave InChI |
CXMFPAXYFLFBHT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
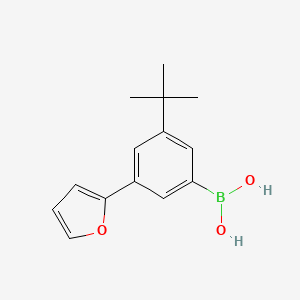
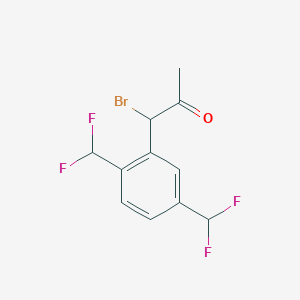
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
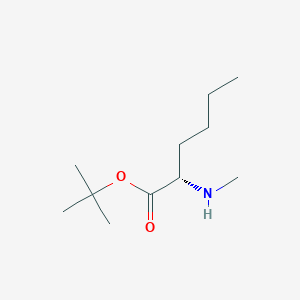
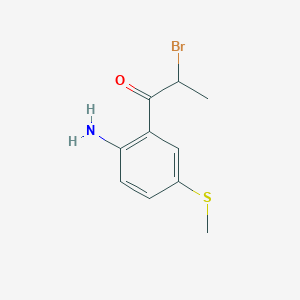
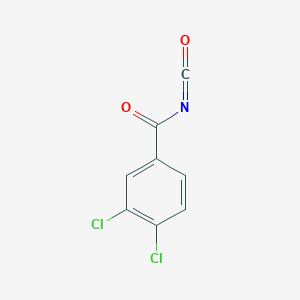

![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
